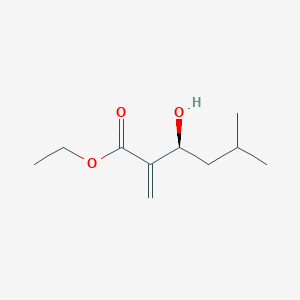
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- is an organic compound with the molecular formula C10H18O3. This compound is a derivative of hexanoic acid and is characterized by the presence of a hydroxy group, a methyl group, and a methylene group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- typically involves the esterification of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous reactors and distillation columns helps in the efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 3-hydroxy-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Hexanoic acid, methyl ester: Lacks the hydroxy and methylene groups, making it less reactive.
Hexadecanoic acid, 3-hydroxy-, methyl ester: Longer carbon chain and different reactivity profile.
Uniqueness
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- is unique due to the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions. Its specific stereochemistry (3S) also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
652980-19-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl (3S)-3-hydroxy-5-methyl-2-methylidenehexanoate |
InChI |
InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3/t9-/m0/s1 |
InChI Key |
UTSHPRHFOZZPRD-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)C(=C)[C@H](CC(C)C)O |
Canonical SMILES |
CCOC(=O)C(=C)C(CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


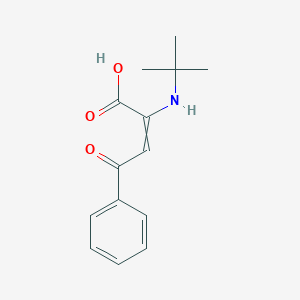
![Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride](/img/structure/B12516437.png)
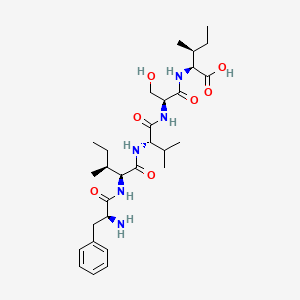
![4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)
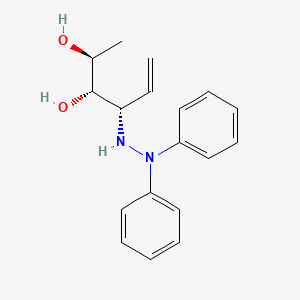
![N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide](/img/structure/B12516453.png)
![2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516461.png)

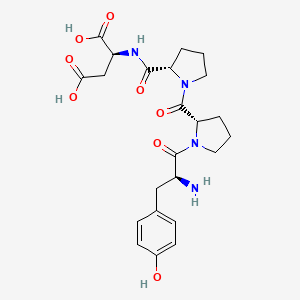
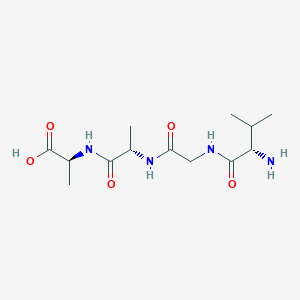
![1-[4-({[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12516490.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12516503.png)
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine](/img/structure/B12516510.png)
